molecular formula C15H9N3OS2 B2999807 N-(benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide CAS No. 1056008-95-7

N-(benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2999807
CAS No.: 1056008-95-7
M. Wt: 311.38
InChI Key: QRWVXFMPSLPFDR-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide is a compound that belongs to the benzothiazole family, which is known for its diverse biological activities. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure.

Preparation Methods

The synthesis of N-(benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide can be achieved through various synthetic routes. One common method involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with appropriate reagents to yield the final derivatives . Other synthetic pathways include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Chemical Reactions Analysis

N-(benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-(benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in anti-tubercular activity, the compound targets the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall . In anti-inflammatory applications, the compound inhibits the cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators . The exact molecular pathways and targets may vary depending on the specific application and biological context.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9N3OS2/c19-13(14-16-9-5-1-3-7-11(9)20-14)18-15-17-10-6-2-4-8-12(10)21-15/h1-8H,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRWVXFMPSLPFDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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